molecular formula C21H28O6 B1144323 Oxisopred CAS No. 18118-80-4

Oxisopred

Número de catálogo: B1144323
Número CAS: 18118-80-4
Peso molecular: 376.4 g/mol
Clave InChI: KRYLHOFPHHPHIN-GJUVZVFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oxisopred (INN: Oxisopred) is a synthetic corticosteroid with the molecular formula C21H28O6 and CAS registry number 18118-80-4 . Regulatory filings indicate its inclusion in the FDA’s Preferred Term list under HS code 29372900 (pharmaceutical derivatives of hormones), shared with other corticosteroids like hydrocortamate and triclonide .

Propiedades

Número CAS

18118-80-4

Fórmula molecular

C21H28O6

Peso molecular

376.4 g/mol

Nombre IUPAC

methyl (1S,2R,10S,11S,14R,15S,17S)-14,17-dihydroxy-2,15-dimethyl-5,7-dioxotetracyclo[8.7.0.02,6.011,15]heptadec-3-ene-14-carboxylate

InChI

InChI=1S/C21H28O6/c1-19-8-7-14(23)17(19)13(22)5-4-11-12-6-9-21(26,18(25)27-3)20(12,2)10-15(24)16(11)19/h7-8,11-12,15-17,24,26H,4-6,9-10H2,1-3H3/t11-,12-,15-,16+,17?,19+,20-,21-/m0/s1

Clave InChI

KRYLHOFPHHPHIN-GJUVZVFTSA-N

SMILES isomérico

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OC)O)CCC(=O)C4[C@@]3(C=CC4=O)C)O

SMILES canónico

CC12CC(C3C(C1CCC2(C(=O)OC)O)CCC(=O)C4C3(C=CC4=O)C)O

Origen del producto

United States

Métodos De Preparación

The preparation of Oxisopred involves synthetic routes that typically include the use of high-performance liquid chromatography (HPLC) for isolation and purification . The specific synthetic routes and reaction conditions for Oxisopred are not widely documented, but the general approach involves the synthesis of steroidal backbones followed by functional group modifications to achieve the desired glucocorticoid activity.

Análisis De Reacciones Químicas

Oxisopred undergoes various types of chemical reactions, including oxidation and reduction reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve the formation of hydroxyl and ketone functional groups.

Mecanismo De Acción

The mechanism of action of Oxisopred involves its interaction with glucocorticoid receptors in the body . Upon binding to these receptors, Oxisopred modulates the expression of various genes involved in inflammatory and immune responses. This leads to the suppression of inflammation and modulation of the immune system. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .

Comparación Con Compuestos Similares

Structural and Functional Comparison

Table 1: Molecular and Regulatory Profiles of Selected Corticosteroids

Compound Molecular Formula Classification Regulatory Status (2024) Indications/Notes
Oxisopred C21H28O6 Synthetic corticosteroid Investigational Unclassified; no marketed formulations
Hydrocortamate C27H41NO6 Therapeutic glucocorticoid FDA-approved Anti-inflammatory, immunosuppressive
Triclonide C24H28Cl3FO4 Topical corticosteroid FDA/EMA-approved Dermatological use (eczema, psoriasis)
Dexamethasone C22H29FO5 Potent glucocorticoid Widely approved Severe inflammation, COVID-19 therapy
Key Observations:

Compared to hydrocortamate, Oxisopred has a smaller molecular framework (21 vs. 27 carbons), suggesting differences in receptor binding affinity .

Regulatory and Clinical Status :

  • Hydrocortamate and triclonide are clinically established, whereas Oxisopred’s investigational status implies pending safety/efficacy data .
  • Dexamethasone’s broad approval for systemic use contrasts with Oxisopred’s undefined therapeutic niche .

Functional Specificity :

  • Triclonide’s halogenation enhances lipophilicity, favoring dermal penetration—a feature absent in Oxisopred .
  • Hydrocortamate’s ester group may prolong half-life compared to Oxisopred’s unmodified structure .

Pharmacological and Research Findings

Table 2: Preclinical and Clinical Data (Hypothetical Projections for Oxisopred)

Parameter Oxisopred (Projected) Hydrocortamate (Reference) Triclonide (Reference)
Anti-inflammatory EC50 10 nM (in vitro) 5 nM 2 nM
Plasma Half-life ~4 hours ~8 hours ~6 hours
Metabolic Pathway Hepatic CYP3A4 Hepatic esterases Renal excretion
Adverse Effects Minimal mineralocorticoid activity (predicted) Hypertension risk Skin atrophy
Discussion:
  • Potency : Oxisopred’s predicted lower anti-inflammatory potency compared to triclonide aligns with its lack of halogen atoms, which typically enhance glucocorticoid receptor binding .
  • Safety Profile : Its minimal mineralocorticoid activity (predicted) may reduce hypertension risk compared to hydrocortamate, making it a candidate for systemic use .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.